4-Chloro-3-(methoxycarbonyl)phenylboronic acid
CAS No.: 874219-45-1
Cat. No.: VC3758254
Molecular Formula: C8H8BClO4
Molecular Weight: 214.41 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 874219-45-1 |
---|---|
Molecular Formula | C8H8BClO4 |
Molecular Weight | 214.41 g/mol |
IUPAC Name | (4-chloro-3-methoxycarbonylphenyl)boronic acid |
Standard InChI | InChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 |
Standard InChI Key | YEPWHDGFBVDINZ-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1)Cl)C(=O)OC)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1)Cl)C(=O)OC)(O)O |
Physical and Chemical Properties
4-Chloro-3-(methoxycarbonyl)phenylboronic acid possesses distinctive physical and chemical characteristics that influence its behavior in various experimental settings and applications. Understanding these properties is essential for researchers seeking to utilize this compound effectively .
Physical Properties
The compound typically exists as a solid at room temperature and exhibits excellent solubility in common organic solvents, making it convenient for various reaction conditions and experimental setups . This solubility profile facilitates its incorporation into diverse reaction media and supports its use across multiple chemical applications.
Commercial preparations of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid often contain varying amounts of the corresponding boronic anhydride, which forms through dehydration of the boronic acid groups. These anhydrides exist in equilibrium with the free boronic acid in solution, particularly in non-aqueous environments .
The physical stability of this compound allows for storage at room temperature, unlike many reactive organometallic reagents that require refrigeration or special handling . This practical aspect enhances its utility in both research and industrial settings.
Chemical Reactivity
The chemical behavior of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid is dominated by the reactivity of the boronic acid functional group, modified by the electronic effects of the chloro and methoxycarbonyl substituents. The boronic acid moiety is mildly acidic and can participate in various transformations including:
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Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation
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Chan-Lam coupling for carbon-heteroatom bond construction
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Oxidative coupling reactions, particularly with amines
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Lewis acid-base interactions with various nucleophiles
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Formation of boronate complexes with diols and other oxygen-containing compounds
The chloro substituent introduces a slight electron-withdrawing effect that influences the electron density of the aromatic ring, while the methoxycarbonyl group contributes additional electron-withdrawing character. These electronic effects modify the reactivity of the boronic acid functionality, potentially enhancing its Lewis acidity and influencing its participation in various chemical transformations .
Applications in Scientific Research
The versatility of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid has led to its adoption across multiple scientific disciplines. Its applications span from fundamental organic synthesis to specialized fields such as drug discovery and environmental science .
Pharmaceutical Development
In pharmaceutical research, 4-Chloro-3-(methoxycarbonyl)phenylboronic acid serves as a valuable building block for constructing complex molecular architectures. Its most significant contribution lies in the development of targeted cancer therapies, where its ability to form stable complexes with biologically relevant molecules proves instrumental .
The compound's reactive boronic acid group allows for selective transformations that can introduce structural diversity into pharmaceutical candidates. This capability is particularly valuable in medicinal chemistry, where subtle structural modifications can significantly impact a compound's biological activity, pharmacokinetic properties, and target selectivity .
Cancer drug development represents a prominent application area, where boronic acid derivatives have demonstrated utility in creating compounds that can selectively target cancer cells or critical biochemical pathways involved in tumor growth and metastasis. The specific structural features of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid may contribute to enhanced binding interactions with biological targets or improved physicochemical properties in resulting drug candidates .
Organic Synthesis Applications
As a key intermediate in organic synthesis, 4-Chloro-3-(methoxycarbonyl)phenylboronic acid enables chemists to create complex molecules efficiently through strategic bond formations. Its participation in various coupling reactions, particularly palladium-catalyzed cross-couplings, makes it an essential tool for constructing elaborate molecular frameworks .
The compound's unique structure facilitates the formation of diverse chemical bonds, enhancing synthetic pathways that would otherwise be challenging or impossible with traditional reagents. This versatility is particularly valuable in the synthesis of natural product analogues, functional materials, and other structurally complex targets that require precise control over molecular architecture .
The following table summarizes the key applications of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid in various research domains:
Research Domain | Application | Key Advantages |
---|---|---|
Pharmaceutical Development | Synthesis of targeted cancer therapies | Forms stable complexes with biological molecules |
Organic Synthesis | Key intermediate for complex molecules | Enables diverse chemical bond formation |
Material Science | Modification of polymer properties | Improves mechanical strength and thermal stability |
Bioconjugation | Attachment of biomolecules to surfaces | Facilitates development of biosensors and diagnostic tools |
Environmental Chemistry | Detection and removal of pollutants | Forms complexes with harmful substances |
Material Science Applications
In material science research, 4-Chloro-3-(methoxycarbonyl)phenylboronic acid contributes to the modification of polymer properties, particularly enhancing mechanical strength and thermal stability. These improvements are essential for developing advanced materials suited for specialized applications in various industries .
The compound can be incorporated into polymer structures to introduce functional groups that alter surface properties, improve durability, or enable specific interactions with other materials. Such modifications expand the potential applications of polymeric materials in electronics, biomedical devices, and other contexts requiring high-performance materials with tailored properties .
Additionally, the boronic acid functionality can participate in dynamic covalent chemistry, enabling the development of stimuli-responsive materials that change their properties in response to environmental conditions. This capability is particularly valuable in creating smart materials for sensing applications, controlled release systems, and self-healing materials .
Bioconjugation Processes
The value of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid in bioconjugation stems from its ability to facilitate the attachment of biomolecules to surfaces or other molecules. This capability proves instrumental in developing biosensors and diagnostic tools that rely on the specific recognition of biological targets .
Boronic acids can form reversible covalent bonds with diols, which are common structural motifs in carbohydrates and other biomolecules. This interaction provides a mechanism for selectively capturing biological molecules on functionalized surfaces or linking them to reporter molecules for detection purposes. The specific substitution pattern of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid may offer advantages in terms of binding affinity, selectivity, or stability compared to simpler boronic acid derivatives .
The applications in bioconjugation extend to diverse areas including glycoprotein detection, carbohydrate sensing, and the development of responsive biomaterials that can detect and respond to specific biological molecules. These technologies have significant implications for medical diagnostics, biomarker detection, and other bioanalytical applications .
Environmental Chemistry
In environmental applications, 4-Chloro-3-(methoxycarbonyl)phenylboronic acid contributes to pollution detection and remediation efforts through its ability to form complexes with harmful substances. This property enables the development of sensing systems and adsorbent materials for environmental monitoring and cleanup .
The compound's selective binding capabilities can be harnessed to create sensors for specific environmental contaminants or to develop materials that selectively adsorb pollutants from air or water. Such applications demonstrate the compound's utility beyond traditional synthetic contexts, extending into practical environmental technologies that address pressing sustainability challenges .
The development of boronic acid-functionalized materials for environmental remediation represents an emerging application area, where compounds like 4-Chloro-3-(methoxycarbonyl)phenylboronic acid can contribute to more efficient and selective approaches for removing contaminants from environmental matrices .
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